molecular formula C19H17BrN2O2 B607757 N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide CAS No. 1443139-14-7

N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide

Cat. No. B607757
M. Wt: 385.261
InChI Key: AYMPBNKUIKAENG-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).


Scientific Research Applications

Structural Aspects and Properties

A study on the structural aspects of isoquinoline derivatives, including compounds similar to N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, revealed their ability to form gels and crystalline solids when treated with mineral acids. These compounds, like N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, demonstrate interesting fluorescence properties under various conditions (Karmakar, Sarma, & Baruah, 2007).

Luminescent Properties and Lanthanide Complexes

Research has shown that similar aryl amide type ligands, including derivatives like N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, can be used to synthesize lanthanide(III) complexes. These complexes exhibit strong luminescence, particularly in the case of Eu(III) complexes, which are of interest for their potential applications in materials science (Wu et al., 2006).

Antimicrobial and Antitubercular Activity

Compounds in the class of 2-(quinolin-4-yloxy)acetamides, closely related to N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. These compounds have shown efficacy against drug-susceptible and drug-resistant strains, suggesting their potential as candidates for tuberculosis treatment (Pissinate et al., 2016); (Giacobbo et al., 2017).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, closely related to N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects, indicating the potential of similar compounds in antiviral therapy (Ghosh et al., 2008).

Inotropic Activity in Cardiovascular Research

In the field of cardiovascular research, derivatives of quinoline, like N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide, have been synthesized and evaluated for their positive inotropic activity. This indicates potential applications in the development of heart failure medications (Zhang et al., 2008).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve studying appropriate safety measures when handling the compound.


Future Directions

This would involve discussing potential applications of the compound and areas for future research.


Please consult a professional chemist or a reliable database for specific information on “N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide”.


properties

IUPAC Name

N-benzyl-2-(6-bromo-2-methylquinolin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2/c1-13-9-18(16-10-15(20)7-8-17(16)22-13)24-12-19(23)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMPBNKUIKAENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)OCC(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347959
Record name N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-(6-bromo-2-methyl-quinolin-4-yloxy)-acetamide

CAS RN

1443139-14-7
Record name N-Benzyl-2-[(6-bromo-2-methyl-4-quinolinyl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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